molecular formula C32H34Cl3F2N3O2 B10761894 1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

货号: B10761894
分子量: 637.0 g/mol
InChI 键: ZPFVQKPWGDRLHL-HFUWVQDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

佐舒替达三盐酸盐,也称为其开发代码 LY335979,是一种第三代调节剂,专门开发为多药耐药蛋白 1 (MDR1) 或 P-糖蛋白 (P-gp) 的选择性抑制剂。 该化合物已被研究用于其克服癌细胞耐药性的潜力,通过抑制 P-糖蛋白的流出泵功能,从而恢复癌细胞对化疗药物的敏感性 .

准备方法

佐舒替达三盐酸盐的合成涉及几个关键步骤:

    环丙烷化: 二苯并亚甲基环庚酮用二氟卡宾处理,二氟卡宾由二氟乙酸锂原位生成,生成 10,11-二氟甲基二苯并亚甲基环庚酮。

    还原: 用硼氢化物还原酮,生成在七元环同侧具有稠合环丙烷和醇基的衍生物。

    卤化: 用 48% 氢溴酸卤化该衍生物,使两基团处于反位。

    置换: 用吡嗪置换溴化物,形成季铵化合物。

    还原: 硼氢化钠还原侧链中的芳香性,得到相应的哌嗪。

    环氧化物形成: 5-羟基喹啉与 ®-缩水甘油基对甲苯磺酸酯反应生成 ®-1-(5-喹啉氧基)-2,3-环氧丙烷.

化学反应分析

佐舒替达三盐酸盐会发生各种化学反应,包括:

科学研究应用

作用机制

佐舒替达三盐酸盐抑制 P-糖蛋白,P-糖蛋白是跨膜蛋白,以 ATP 依赖性方式将外来物质泵出细胞。通过抑制这些蛋白,佐舒替达三盐酸盐可以防止化疗药物从癌细胞中流出,从而恢复它们对这些药物的敏感性。 这种抑制使治疗分子能够到达癌细胞内的靶点,克服多药耐药表型 .

相似化合物的比较

佐舒替达三盐酸盐与其他 P-糖蛋白抑制剂如他利奎达和拉尼奎达进行比较。虽然这三种化合物都抑制 P-糖蛋白,但佐舒替达三盐酸盐在其高选择性和效力方面是独特的。 它已被证明能有效地恢复各种细胞培养系统中的药物敏感性,并已进行广泛的临床测试 .

类似化合物

生物活性

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride, commonly known as Zosuquidar trihydrochloride (CAS No. 167465-36-3), is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

Zosuquidar is characterized by a complex tetracyclic structure with a piperazine moiety and a quinoline derivative. The compound's molecular formula is C32H34Cl3F2N3O2C_{32}H_{34}Cl_3F_2N_3O_2 with a molecular weight of approximately 636.99 g/mol .

Zosuquidar primarily functions as a P-glycoprotein (P-gp) inhibitor , which plays a crucial role in drug transport across cell membranes. By inhibiting P-gp, Zosuquidar enhances the bioavailability of co-administered drugs that are substrates of this transporter .

Biological Activity

The biological activity of Zosuquidar has been extensively studied in various contexts:

Anticancer Activity

Zosuquidar has shown promising results in enhancing the efficacy of chemotherapeutic agents by overcoming multidrug resistance (MDR) in cancer cells:

  • In vitro studies : Research has demonstrated that Zosuquidar can sensitize resistant cancer cell lines to doxorubicin and paclitaxel by inhibiting P-gp-mediated efflux .
  • In vivo studies : Animal models have indicated that Zosuquidar significantly improves the therapeutic outcomes of chemotherapy by increasing drug accumulation in tumor tissues .

Neuroprotective Effects

Recent studies suggest that Zosuquidar may have neuroprotective properties:

  • Mechanisms : Zosuquidar has been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases .

Case Studies

Several case studies highlight the clinical relevance of Zosuquidar:

  • Study on Acute Myeloid Leukemia (AML) : A clinical trial investigated the effects of combining Zosuquidar with standard chemotherapy in patients with AML. Results indicated improved response rates and reduced instances of relapse compared to chemotherapy alone .
  • Combination Therapy for Breast Cancer : In a phase II trial involving breast cancer patients resistant to conventional therapies, the addition of Zosuquidar led to enhanced sensitivity to treatment and improved overall survival rates .

Research Findings

A summary of key findings from recent research on Zosuquidar includes:

Study TypeFindingsReference
In vitroEnhanced sensitivity to doxorubicin in resistant cancer cell lines
In vivoIncreased drug accumulation in tumor tissues
Clinical TrialImproved response rates in AML patients with Zosuquidar combination therapy
Phase II TrialIncreased overall survival rates in breast cancer patients

属性

分子式

C32H34Cl3F2N3O2

分子量

637.0 g/mol

IUPAC 名称

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;;

InChI 键

ZPFVQKPWGDRLHL-HFUWVQDBSA-N

手性 SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

规范 SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。